molecular formula C7H10N2O5S2 B14751713 Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- CAS No. 116-48-3

Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-

Katalognummer: B14751713
CAS-Nummer: 116-48-3
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: HTZGWONWPJNYOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- is an organosulfur compound that features both sulfonic acid and amine functional groups. This compound is known for its strong acidity and its ability to act as a catalyst in various chemical reactions. It is a colorless, hygroscopic liquid that is highly soluble in water and other polar solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- can be synthesized through several methods. One common synthetic route involves the reaction of methanesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The reaction typically proceeds as follows:

    Reactants: Methanesulfonyl chloride and 4-aminobenzenesulfonamide.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- can be produced using a continuous flow process. This method involves the continuous addition of reactants and the removal of products, allowing for efficient large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonic acid or amine derivatives, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and alkylation reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- involves its strong acidic nature, which allows it to donate protons and facilitate various chemical reactions. The sulfonic acid group acts as a strong acid catalyst, while the amine group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonic acid: A simpler compound with only a sulfonic acid group.

    4-Aminobenzenesulfonamide: Contains an amine and a sulfonamide group but lacks the methanesulfonic acid moiety.

    Benzenesulfonic acid: Similar structure but lacks the amine group.

Uniqueness

Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]- is unique due to the presence of both sulfonic acid and amine functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

116-48-3

Molekularformel

C7H10N2O5S2

Molekulargewicht

266.3 g/mol

IUPAC-Name

[(4-aminophenyl)sulfonylamino]methanesulfonic acid

InChI

InChI=1S/C7H10N2O5S2/c8-6-1-3-7(4-2-6)16(13,14)9-5-15(10,11)12/h1-4,9H,5,8H2,(H,10,11,12)

InChI-Schlüssel

HTZGWONWPJNYOM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.